(R)-(+)-Timolol Maleate (CAS 26839-77-0) is the purified dextrorotatory enantiomer of the non-selective beta-adrenergic antagonist timolol, formulated as a stable maleate salt. While its levorotatory counterpart, (S)-(-)-Timolol, is widely manufactured as an active pharmaceutical ingredient (API) for glaucoma and hypertension, the (R)-(+)-enantiomer is primarily procured as a critical analytical reference standard and a highly specific pharmacological tool. In industrial quality control, it serves as the definitive chiral impurity marker required to validate the enantiomeric purity of commercial S-Timolol batches under pharmacopeial guidelines. Furthermore, its formulation as a maleate salt ensures high aqueous solubility and long-term stability in both biological assay media and chromatographic mobile phases, making it a highly reproducible reagent for rigorous laboratory and industrial workflows [1].
Procuring generic racemic timolol or the timolol free base introduces severe limitations in both analytical and pharmacological applications. In quality control environments, racemic mixtures cannot serve as precise calibration standards for quantifying trace chiral impurities, as they lack the isolated baseline required to establish limits of detection (e.g., <0.5% w/w) for the (R)-enantiomer in (S)-Timolol API batches. Pharmacologically, substituting the (R)-enantiomer with the racemate confounds experimental data by introducing the highly active (S)-enantiomer, which masks non-adrenergic or localized effects. Additionally, attempting to use timolol free base or hemihydrate instead of the maleate salt results in poor aqueous solubility, leading to precipitation in physiological buffers and inconsistent retention times during high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) analyses [1].
In pharmaceutical manufacturing, the enantiomeric purity of (S)-Timolol Maleate is strictly regulated, requiring precise quantification of the (R)-enantiomer impurity. Analytical studies utilizing supercritical fluid chromatography (SFC) and normal-phase HPLC demonstrate that pure (R)-(+)-Timolol Maleate is required to establish a reliable limit of detection (LOD) for chiral impurities. Using the isolated (R)-enantiomer standard, modern SFC methods can accurately detect and quantify the impurity at thresholds as low as 0.5% (w/w) relative to the (S)-API, a regulatory requirement that cannot be calibrated using racemic mixtures [1].
| Evidence Dimension | Limit of Detection (LOD) for Enantiomeric Impurity Calibration |
| Target Compound Data | Enables precise calibration at ≤ 0.5% (w/w) impurity threshold |
| Comparator Or Baseline | Racemic Timolol Maleate (Cannot be used for trace impurity baseline calibration) |
| Quantified Difference | Provides the isolated chromatographic peak required to resolve and quantify <1% enantiomeric excess, whereas racemates provide a 50:50 unresolvable baseline. |
| Conditions | Supercritical fluid chromatography (SFC) and normal-phase HPLC (NP-HPLC) chiral stationary phase assays. |
Procurement of the pure (R)-enantiomer is an absolute regulatory necessity for analytical laboratories validating the batch release and enantiomeric purity of commercial (S)-Timolol APIs.
(R)-(+)-Timolol Maleate is highly valued in pharmacological research as a structural analog with significantly attenuated target activity, making it a precise negative control. Radioligand binding assays and in vitro functional studies on rat atrial preparations reveal that (R)-Timolol exhibits approximately 30 to 54 times less beta-adrenoceptor antagonist potency compared to (S)-Timolol. Specifically, in inhibiting (-)-isoprenaline-induced chronotropic action, the (S)-enantiomer is 54-fold more potent [1]. This massive differential allows researchers to isolate non-beta-receptor-mediated mechanisms (such as localized ocular hypotensive effects) without the systemic cardiovascular interference inherent to the (S)-enantiomer.
| Evidence Dimension | Beta-adrenoceptor antagonist potency (chronotropic inhibition) |
| Target Compound Data | ~54-fold lower beta-blocking potency |
| Comparator Or Baseline | (S)-(-)-Timolol Maleate (Active API) |
| Quantified Difference | 30x to 54x reduction in beta-1/beta-2 receptor blockade activity. |
| Conditions | In vitro spontaneously beating rat heart atria and radioligand binding assays. |
Buyers conducting receptor pharmacology must use the (R)-enantiomer to definitively prove that observed experimental effects are not solely driven by standard beta-adrenergic blockade.
The selection of the maleate salt form over the free base or hemihydrate is critical for ensuring processability and assay reproducibility. Solubility profiling indicates that Timolol Maleate is freely soluble in water and stable in aqueous solutions up to a pH of 12. In contrast, the timolol free base (and its hemihydrate form) is only slightly soluble in water, requiring organic co-solvents like ethanol for complete dissolution [1]. This enhanced aqueous solubility of the maleate salt ensures that high-concentration stock solutions do not precipitate during dilution in physiological buffers or aqueous chromatographic mobile phases.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Freely soluble in water; stable up to pH 12 |
| Comparator Or Baseline | Timolol Free Base / Hemihydrate (Slightly soluble in water) |
| Quantified Difference | Transition from slightly soluble (free base) to freely soluble (maleate salt) in purely aqueous media. |
| Conditions | Room temperature (≈25°C) aqueous solvent dissolution. |
Procuring the maleate salt prevents workflow disruptions caused by compound precipitation, ensuring reliable dosing in biological assays and stable baselines in liquid chromatography.
Directly following its ability to calibrate trace detection limits (as low as 0.5% w/w), (R)-(+)-Timolol Maleate is the mandatory chiral reference standard for pharmaceutical quality control. It is utilized in normal-phase HPLC, capillary electrophoresis, and SFC workflows to quantify enantiomeric impurities in commercial (S)-Timolol Maleate batches, ensuring compliance with pharmacopeial safety and purity monographs [1].
Because it possesses 30 to 54 times less beta-blocking activity than the (S)-enantiomer, (R)-(+)-Timolol Maleate is the standard negative control in adrenergic pharmacology. It is procured to differentiate true beta-receptor-mediated responses from off-target membrane-stabilizing effects in cardiovascular and neurological in vitro models [2].
Leveraging its high aqueous solubility and low systemic beta-blocking toxicity, (R)-(+)-Timolol Maleate is formulated into experimental ophthalmic solutions to study intraocular pressure (IOP) reduction. It allows researchers to investigate localized ocular pathways for glaucoma treatment without triggering the severe bradycardia or bronchospasm associated with active (S)-Timolol administration[REFS-2, REFS-3].